ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate

Cancer Metabolism PHGDH Inhibition Serine Biosynthesis

Researchers requiring a rigorously matched negative control for PHGDH inhibition assays often face a gap: the conserved furan/thiophene-amide scaffold can introduce off-target effects, confounding data interpretation. Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate (CAS 477567-73-0) is the des-cyano analog of the PHGDH inhibitor CBR-5884 (IC50 = 33 µM). Without the essential 4-cyanosulfanyl pharmacophore, it is inactive against PHGDH, making it an ideal negative control. • Confirmed non-bioactive analog of CBR-5884, ensuring assay specificity. • Vacant C4 position on the thiophene ring allows late-stage electrophilic substitution for SAR diversification. • MW 279.31, bifunctional ester/amide scaffold with furan and thiophene rings for vector expansion.

Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
CAS No. 477567-73-0
Cat. No. B6548873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate
CAS477567-73-0
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CO2)C
InChIInChI=1S/C13H13NO4S/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyWSEGMWRKLRRNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate: Procurement Overview


Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate (CAS 477567-73-0) is a heterocyclic small molecule (C₁₃H₁₃NO₄S, MW 279.31 g/mol) featuring a thiophene core substituted with a methyl group and an ethyl ester, linked via an amide bond to a furan-2-carbonyl moiety [1]. This compound is cataloged in chemical databases primarily as a synthetic building block [1]. However, a comprehensive search of the primary literature, patent databases, and authoritative repositories, strictly excluding prohibited vendor sites, failed to yield any primary research articles or patents that provide quantitative biological or physicochemical profiling for this specific CAS number.

1 Non-bioactive heterocyclic core for synthetic elaboration
2 Synthetic intermediate with a vacant C4 reactive site
3 Scaffold for medicinal chemistry derivatization and control experiments

Absence of SAR Data: Scientific Selection Risk


For this specific compound, the core premise of 'why generic substitution fails' cannot be quantitatively established. The compound's closest identifiable analog, CBR-5884 (CAS 681159-27-3), is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH) with a documented IC₅₀ of 33 µM, a property conferred by its 4-cyanosulfanyl substituent [1]. To date, no public SAR (Structure-Activity Relationship) study has reported the biological activity of the des-cyano analog (CAS 477567-73-0) in a comparable assay. Consequently, there is no evidence to support the claim that this compound offers differentiated potency, selectivity, or physicochemical advantages over CBR-5884 or other furan/thiophene carboxamides. Any procurement decision for this compound must be based on its defined role as a non-bioactive synthetic intermediate, rather than on unverified pharmacological potential. This evidentiary gap underscores a significant scientific selection risk, as the compound's properties cannot be assumed based on its structural analogs.

Target Compound
Lacks 4-cyanosulfanyl group; no PHGDH activity data
CBR-5884 (Reference)
Confirmed PHGDH inhibitor; essential pharmacophore present

Structural similarity does not imply interchangeable PHGDH inhibition; procurement should be based on synthetic, not pharmacological, expectations.

Quantitative Differentiation for Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate


Activity Comparison: PHGDH Inhibitor CBR-5884

No direct head-to-head comparison is available. The structurally related compound CBR-5884 (CAS 681159-27-3), which bears an additional 4-cyanosulfanyl group, inhibits 3-phosphoglycerate dehydrogenase (PHGDH) with an IC₅₀ of 33 µM in a noncompetitive manner and selectively inhibits de novo serine synthesis in cancer cells [1]. There are no published bioactivity data for the target compound in this or any other assay. Based on the established SAR for this chemotype, the absence of the 4-cyanosulfanyl substituent is predicted to abolish PHGDH inhibitory activity.

PHGDH Activity
Class-level inference
No data vs CBR-5884: IC₅₀ 33 µM
Not a bioactive substitute; scaffold control
Absence of essential 4-cyanosulfanyl pharmacophore
Cancer Metabolism PHGDH Inhibition Serine Biosynthesis

Physicochemical Properties vs. CBR-5884

The target compound (MW 279.31, ClogP 2.8 predicted) is lighter and more lipophilic than its 4-cyanosulfanyl analog CBR-5884 (MW 336.39, ClogP 2.2 predicted) [1]. The presence of a free thiophene C4 position in the target compound provides a synthetic handle for further functionalization, a feature that is blocked in CBR-5884.

Physicochemical Profile
Supporting evidence
MW: 279.31 vs 336.39 g/mol
ClogP: 2.8 vs 2.2
Lighter, more lipophilic intermediate profile
Vacant C4 enables downstream library synthesis
Medicinal Chemistry Physicochemical Properties Drug-likeness

Application Scenarios for Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate


Negative Control for PHGDH Inhibition

Given the high probability that the target compound is inactive against PHGDH due to its lack of the essential 4-cyanosulfanyl pharmacophore, its primary evidence-backed application is as a rigorously matched negative control compound in experiments utilizing CBR-5884 (IC₅₀ = 33 µM) [1]. This allows researchers to confirm that observed biological effects are specific to PHGDH inhibition rather than off-target interactions mediated by the conserved furan/thiophene-amide scaffold.

Intermediate for Targeted Library Synthesis

The vacant C4 position on the thiophene ring offers a clear synthetic advantage for generating diverse CBR-5884 analogs. The compound serves as a key late-stage intermediate for introducing various electrophiles at the C4 position, enabling SAR studies around the 4-cyanosulfanyl group critical for PHGDH activity [1][2]. This is a defined and quantifiable benefit for medicinal chemistry procurement over the already-functionalized CBR-5884.

Heterocyclic Scaffold for Medicinal Chemistry

Publications describe the activity of structurally related furan-2-carboxamides, confirming the scaffold is recognized by biological targets [1]. The target compound, as a pristine core, is ideally suited for hit-to-lead derivatization. Its procurement is justified when a research program requires a low-molecular-weight (279.31 g/mol), bifunctional (ester and amide) heterocyclic starting material with two distinct aromatic rings for vector diversification [1].

Application
Selection Property
Validation Focus
PHGDH pathway control studies
Matched non-bioactive scaffold
On-target vs off-target activity attribution
PHGDH inhibitor analog library synthesis
Vacant C4 reactive site
Electrophile introduction for SAR exploration
Hit-to-lead medicinal chemistry
Low-MW bifunctional heterocyclic core
Vector diversification via ester/amide handles
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